molecular formula C22H30N2O3 B1200555 5-[7-[4-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenoxy]heptyl]-3-methyl-isoxazole

5-[7-[4-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenoxy]heptyl]-3-methyl-isoxazole

Cat. No. B1200555
M. Wt: 370.5 g/mol
InChI Key: PZDSRPCFNWOUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compound III(S) is an aromatic ether.

Scientific Research Applications

Antiviral Applications

  • Human Rhinovirus Inhibition : Research on analogs of 5-[7-[4-(4,5-dihydro-4-methyl-2-oxazolyl)phenoxy]heptyl]-3-methylisoxazole shows significant activity against human rhinovirus-14, particularly the S isomer due to its enhanced binding and activity, influenced by hydrophobic interactions (Diana et al., 1988).
  • Broad-spectrum Antipicornavirus Activity : WIN 51711, a derivative of this compound, exhibits potent inhibition of a range of enteroviruses and rhinoviruses, confirming its broad-spectrum antipicornavirus properties (Otto et al., 1985).

Chemical Transformations and Synthesis

  • Isoxazole-Oxazole Conversion : A base-catalyzed transformation involving isoxazole-oxazole ring conversion has been studied, highlighting the compound's versatility in chemical synthesis (Doleschall & Seres, 1988).
  • Synthesis of Amino Acid Antagonists : Utilization in the synthesis of novel excitatory amino acid (EAA) receptor antagonists, demonstrating the compound's relevance in neuropharmacology (Krogsgaard‐Larsen et al., 1991).

Applications in Material Science

  • Catalytic Transfer Hydrogenation : Ruthenium complexes containing phenolate-oxazoline ligands derived from the compound have been explored for their potential in catalytic transfer hydrogenation of nitroarene, indicating applications in material science (Jia et al., 2018).

Biomedical Applications

  • Synthesis of Anti-Osteoporotic Agents : The compound's derivatives have been studied for their potential in treating osteoporosis, with specific focus on aminoalkoxy substituted 4,5-diphenylisoxazole derivatives (Yeh‐long Chen et al., 2013).
  • Neuroprotective Effects : Some derivatives have shown protective effects against neurotoxicity, particularly in the context of excitatory amino acid receptor antagonists (Krogsgaard‐Larsen et al., 1991).

properties

IUPAC Name

5-[7-[4-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl]-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-3-19-16-26-22(23-19)18-10-12-20(13-11-18)25-14-8-6-4-5-7-9-21-15-17(2)24-27-21/h10-13,15,19H,3-9,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDSRPCFNWOUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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